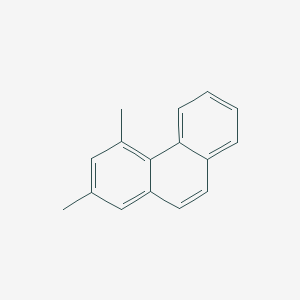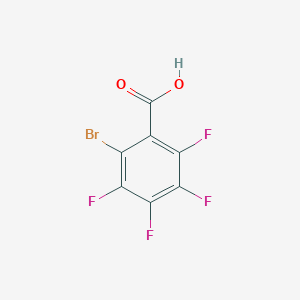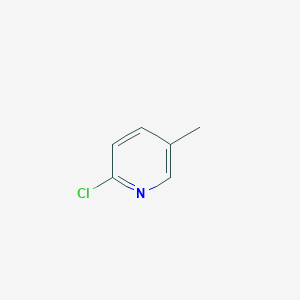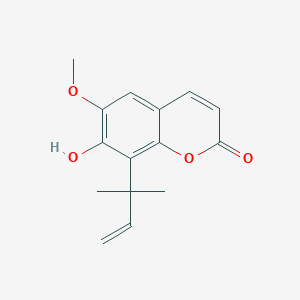
8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one is a naturally occurring compound belonging to the class of coumarins. It is known for its unique structural features and biological activities. Coumarins are a group of aromatic compounds with a benzopyrone structure, and obliquetin is distinguished by its specific substituents and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield obliquetin. The reaction typically requires heating and may involve the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of obliquetin often involves the extraction from natural sources, such as plants that are rich in coumarins. The extraction process may include solvent extraction, followed by purification steps like crystallization or chromatography to isolate obliquetin in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of obliquetin can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: this compound exhibits various biological activities, including antimicrobial and antioxidant properties, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, obliquetin is investigated for potential therapeutic applications, such as in the treatment of infections or as an antioxidant agent.
Industry: this compound is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one can be compared with other coumarins, such as umbelliferone and esculetin. While all these compounds share a common benzopyrone structure, obliquetin is unique due to its specific substituents, which confer distinct chemical and biological properties. For example, obliquetin may exhibit different solubility, reactivity, and biological activity compared to umbelliferone and esculetin.
Comparaison Avec Des Composés Similaires
- Umbelliferone
- Esculetin
- Scopoletin
- Coumarin
8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one stands out due to its unique structural features and the specific biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
15870-92-5 |
|---|---|
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
7-hydroxy-6-methoxy-8-(2-methylbut-3-en-2-yl)chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-5-15(2,3)12-13(17)10(18-4)8-9-6-7-11(16)19-14(9)12/h5-8,17H,1H2,2-4H3 |
Clé InChI |
QTONOXMAHAVZIY-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=C2C(=CC(=C1O)OC)C=CC(=O)O2 |
SMILES canonique |
CC(C)(C=C)C1=C2C(=CC(=C1O)OC)C=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B98156.png)
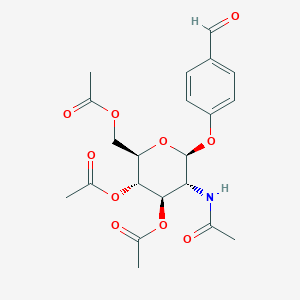

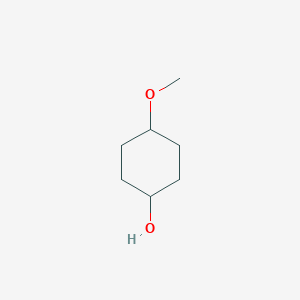
![2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate](/img/structure/B98164.png)
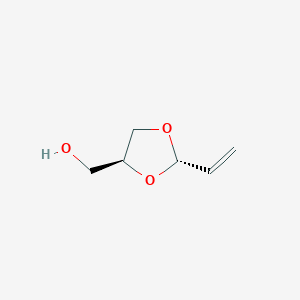
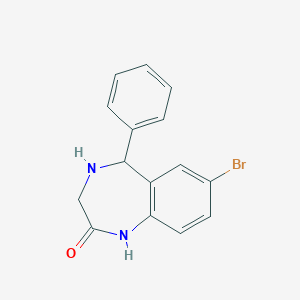
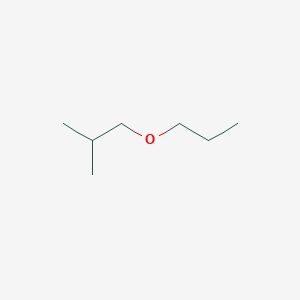
![2-[2-(Phenylamino)vinyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazolium](/img/structure/B98171.png)
